

# Comparative Analysis of Albutoin (Human Albumin) Side Effect Profile in Volume Resuscitation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | Albutoin |           |  |  |  |
| Cat. No.:            | B1666822 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the side effect profile of **Albutoin** (Human Albumin) with its primary alternatives used in volume resuscitation, namely crystalloids (Normal Saline, Ringer's Lactate) and other colloids (Hetastarch, Dextran). The information presented is based on data from major clinical trials to facilitate an objective evaluation for research and drug development purposes.

## **Executive Summary**

Human albumin, a natural colloid, is a cornerstone in managing hypovolemia and hypoalbuminemia. While generally considered safe, its use is not without potential side effects. The choice between albumin and its alternatives involves a careful consideration of the patient's clinical condition, the specific indication for volume expansion, and the comparative risk profiles of the available agents. This guide synthesizes key data from pivotal clinical trials to illuminate these comparisons.

### **Data on Side Effect Profiles**

The following table summarizes the incidence of key side effects observed in major clinical trials comparing human albumin with crystalloids and other colloids.



| Side<br>Effect/Outc<br>ome                           | Human<br>Albumin                                                 | Crystalloids<br>(Saline/Ring<br>er's<br>Lactate)     | Hetastarch                                                              | Dextran                                                | Key Clinical<br>Trials                                             |
|------------------------------------------------------|------------------------------------------------------------------|------------------------------------------------------|-------------------------------------------------------------------------|--------------------------------------------------------|--------------------------------------------------------------------|
| Mortality<br>(Overall)                               | No significant difference compared to crystalloids. [1][2][3][4] | Baseline                                             | Increased risk in certain patient populations (e.g., sepsis). [5][6][7] | Limited recent comparative data.                       | SAFE[1][2]<br>[3],<br>ALBIOS[4][8],<br>CHEST[6][7],<br>VISEP[5][9] |
| Acute Kidney<br>Injury (AKI)                         | Lower or similar incidence compared to Hetastarch.  [5][10]      | Baseline                                             | Significantly increased risk.[5][6][7]                                  | Potential risk,<br>less defined<br>than<br>Hetastarch. | CHEST[6][7], VISEP[5][9], Zarychanski et al. Meta- analysis[11]    |
| Need for<br>Renal<br>Replacement<br>Therapy<br>(RRT) | Lower or similar incidence compared to Hetastarch. [7][12]       | Baseline                                             | Significantly increased risk.[5][7][11]                                 | Limited recent comparative data.                       | CHEST[6][7], VISEP[5][9], Zarychanski et al. Meta- analysis[11]    |
| Coagulopathy<br>/Bleeding                            | Minimal<br>effect.[13][14]                                       | Dilutional<br>coagulopathy<br>with large<br>volumes. | Increased<br>risk of<br>bleeding.[6]<br>[14][15]                        | Known to interfere with coagulation. [14][16]          | Falk et al.<br>[13], Schött et<br>al.[16]                          |
| Anaphylactic<br>Reactions                            | Rare.                                                            | Extremely rare.                                      | Can occur.<br>[15]                                                      | Higher risk compared to other colloids.                | Product<br>monographs.                                             |
| Fluid<br>Overload/Pul<br>monary<br>Edema             | Risk exists,<br>especially<br>with rapid<br>infusion.            | A significant risk with large volume resuscitation.  | Risk exists.                                                            | Risk exists.                                           | General<br>clinical<br>knowledge.                                  |



## **Key Experiments: Methodologies**

Below are the detailed methodologies of pivotal clinical trials that have significantly influenced the understanding of the comparative side effect profiles.

# The Saline versus Albumin Fluid Evaluation (SAFE) Study

- Objective: To compare the effect of 4% albumin and normal saline for intravascular fluid resuscitation on 28-day mortality in a heterogeneous group of ICU patients.[1][2][3]
- Study Design: A multicenter, randomized, double-blind, controlled trial.[2][18]
- Patient Population: 6,997 adult ICU patients requiring fluid resuscitation.[2]
- Intervention: Intravenous administration of either 4% human albumin or 0.9% sodium chloride (normal saline) for fluid resuscitation during the first 28 days of ICU stay.[1]
- Primary Outcome: All-cause mortality at 28 days.[1]
- Key Findings: There was no significant difference in 28-day mortality between the albumin and saline groups (20.9% vs. 21.1%).[1][2] A post-hoc analysis suggested a possible increase in mortality in patients with traumatic brain injury who received albumin.[1][19]

### The Albumin Italian Outcome Sepsis (ALBIOS) Study

- Objective: To determine whether albumin administration, in addition to crystalloids, to
  maintain a serum albumin level of 30 g/L or more, would improve outcomes in patients with
  severe sepsis or septic shock compared with crystalloid administration alone.[4][8]
- Study Design: A multicenter, open-label, randomized trial.
- Patient Population: 1,818 patients with severe sepsis in 100 Italian ICUs.[4][8]
- Intervention: Patients were randomized to receive either 20% albumin and crystalloids to maintain a serum albumin level of at least 30 g/L or crystalloids alone.[4][8]
- Primary Outcome: All-cause mortality at 28 days.[4]



 Key Findings: There was no significant difference in 28-day or 90-day mortality between the two groups.[4][8]

# The Crystalloid versus Hydroxyethyl Starch Trial (CHEST)

- Objective: To compare the effects of 6% hydroxyethyl starch (HES 130/0.4) and saline on 90day mortality in a general population of ICU patients.[6][7]
- Study Design: A multicenter, randomized, double-blind, parallel-group trial.[7]
- Patient Population: 7,000 adult patients admitted to ICUs in Australia and New Zealand.[12]
- Intervention: Fluid resuscitation with either 6% HES 130/0.4 in saline or 0.9% saline.[12]
- Primary Outcome: All-cause mortality at 90 days.[12]
- Key Findings: There was no significant difference in 90-day mortality between the HES and saline groups. However, the use of HES was associated with a significantly higher incidence of renal-replacement therapy.[6][7][12]

# The VISEP (Volume Substitution and Insulin Therapy in Severe Sepsis) Trial

- Objective: To evaluate the efficacy and safety of intensive insulin therapy and fluid resuscitation with 10% pentastarch (HES 200/0.5) versus Ringer's lactate in patients with severe sepsis.[5][9]
- Study Design: A multicenter, randomized, controlled trial with a 2x2 factorial design.
- Patient Population: 537 patients with severe sepsis or septic shock.
- Intervention: Patients were randomized to receive either 10% pentastarch or Ringer's lactate for volume replacement.
- Primary Outcome: 28-day mortality.



• Key Findings: The trial was stopped prematurely for safety concerns in the pentastarch group. Patients receiving pentastarch had a higher rate of acute renal failure and a trend towards increased 90-day mortality compared to those receiving Ringer's lactate.[5][9][20]

# Visualizing Experimental Workflow and Logical Relationships



Click to download full resolution via product page

Caption: A generalized workflow for clinical trials comparing different fluid resuscitation strategies.





#### Click to download full resolution via product page

Caption: Logical relationships between fluid interventions and potential side effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. thebottomline.org.uk [thebottomline.org.uk]
- 2. Comparison of Albumin and Saline for Fluid Resuscitation in the Intensive Care Unit -PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. thebottomline.org.uk [thebottomline.org.uk]
- 5. Understanding the Harms of HES: A Review of the Evidence to Date PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical use of hydroxyethyl starch and serious adverse effects: Need for awareness amongst the medical fraternity PMC [pmc.ncbi.nlm.nih.gov]
- 7. criticalcarereviews.com [criticalcarereviews.com]
- 8. Article Reviews CRIT CLOUD [crit.cloud]
- 9. 10% Hydroxyethylstarch impairs renal function and induces interstitial proliferation, macrophage infiltration and tubular damage PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 5% Albumin Plus Saline Versus Saline Alone on Outcomes From Large-Volume Resuscitation in Critically III Patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxyethyl Starch for Blood Volume Linked to Renal Failure [medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of hetastarch and albumin on coagulation in patients with septic shock PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. drugs.com [drugs.com]
- 16. Comparison of dextran and albumin on blood coagulation in patients undergoing major gynaecological surgery PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dextran StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bmj.com [bmj.com]
- 19. ovid.com [ovid.com]
- 20. Intensive insulin therapy and pentastarch resuscitation in severe sepsis PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Comparative Analysis of Albutoin (Human Albumin) Side Effect Profile in Volume Resuscitation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666822#comparative-study-of-albutoin-s-side-effect-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com